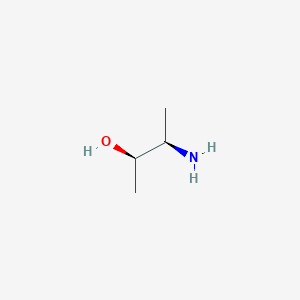

(2R,3R)-3-aminobutan-2-ol

Description

A Versatile Building Block in Complex Synthesis

Chiral amino alcohols are fundamental building blocks in the construction of complex organic molecules. Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a diverse range of chemical transformations. Chemists utilize these scaffolds to introduce specific stereochemistry into a target molecule, a critical aspect in the synthesis of natural products and other intricate organic structures. The ability to build upon a pre-existing chiral framework simplifies synthetic routes and enhances the efficiency of creating enantiomerically pure compounds. acs.orgnih.gov

A Critical Intermediate in Pharmaceutical Synthesis

The pharmaceutical industry heavily relies on chiral amino alcohols as key intermediates in the synthesis of a vast array of drugs. joinbandbio.com It is estimated that a significant portion of all pharmaceuticals contain a chiral amine moiety in their structure. nih.gov The specific three-dimensional arrangement of atoms in a drug molecule is often directly linked to its therapeutic efficacy and safety profile. nih.govnih.gov Chiral amino alcohols serve as precursors to these complex active pharmaceutical ingredients (APIs), enabling the stereoselective synthesis of drugs for various therapeutic areas, including inhibitors of enzymes like proteases. nih.gov

A Pillar in Asymmetric Catalysis

Perhaps one of the most prominent roles of chiral amino alcohols is as ligands and auxiliaries in asymmetric catalysis. sioc-journal.cnrsc.org By coordinating to a metal center, these chiral molecules create a chiral environment that can influence the stereochemical outcome of a chemical reaction. researchgate.netscirp.org This allows for the production of a desired enantiomer of a product in high excess, a process known as asymmetric induction. Chiral amino alcohol-derived ligands have proven effective in a multitude of asymmetric transformations, including reductions, additions, and cyclizations, making them a cornerstone of modern synthetic methodology. rsc.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-aminobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERWBXLFSBWTDE-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2r,3r 3 Aminobutan 2 Ol

Fundamental Functional Group Transformations

The amino and hydroxyl groups of (2R,3R)-3-aminobutan-2-ol are amenable to a variety of standard functional group interconversions, which are foundational for its use in more complex synthetic applications.

Oxidation Reactions to Amino Ketones (e.g., 3-aminobutan-2-one)

The secondary alcohol moiety of this compound can be selectively oxidized to the corresponding ketone, (3R)-3-aminobutan-2-one, while preserving the stereocenter at the carbon bearing the amino group. Given the presence of the adjacent amine, which can be sensitive to harsh oxidizing conditions, mild oxidation protocols are generally preferred.

The Swern oxidation and related activated-DMSO methods are particularly well-suited for this transformation. alfa-chemistry.comwikipedia.org These methods operate at low temperatures and avoid the use of heavy metals, ensuring high chemoselectivity and minimizing the risk of racemization at the α-carbon. alfa-chemistry.comchemistrysteps.com The reaction proceeds by activating dimethyl sulfoxide (B87167) (DMSO) with an electrophile like oxalyl chloride, followed by reaction with the alcohol and base-mediated elimination to yield the ketone. wikipedia.orgmissouri.edu

Table 1: Reagents and Conditions for Swern-type Oxidation

| Activating Agent | Solvent | Base | Typical Temperature |

| Oxalyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | -78 °C to room temp. |

| Trifluoroacetic Anhydride (TFAA) | Dichloromethane (DCM) | Triethylamine (TEA) | -78 °C to room temp. |

This table presents common conditions for the oxidation of secondary alcohols to ketones via activated-DMSO methods.

The resulting β-amino ketone is a valuable intermediate itself, for instance, in the synthesis of pharmaceuticals or as a precursor for further derivatization.

Reduction Reactions to Related Amino Alcohols (e.g., 3-aminobutan-1-ol)

Reduction reactions involving this compound primarily concern the deoxygenation of the secondary hydroxyl group to yield the corresponding amine, (R)-3-aminobutane. Direct reduction of the C-O bond is challenging. A common strategy involves a two-step process: first, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide. Subsequently, this intermediate is subjected to reductive cleavage using a hydride source, such as lithium aluminum hydride (LiAlH₄). organic-chemistry.org

It is important to note that the conversion to a positional isomer like 3-aminobutan-1-ol (B1281174) is not a direct reduction but a more complex transformation involving skeletal rearrangement or multi-step synthesis, for example, via an elimination-hydroboration/oxidation sequence. The reverse reaction, the stereoselective reduction of the corresponding β-amino ketone, is a key step in many synthetic routes to chiral amino alcohols. nih.govthieme-connect.com

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (hydroxide, OH⁻). Therefore, direct nucleophilic substitution is not feasible. For a substitution reaction to occur at the C-2 position of this compound, the hydroxyl group must first be converted into a good leaving group. msu.eduyoutube.com

This activation can be achieved in two primary ways:

Protonation under Acidic Conditions: In the presence of strong hydrohalic acids (HBr, HCl), the hydroxyl group is protonated to form an oxonium ion. The leaving group is now a neutral water molecule, which can be displaced by the halide ion via an Sₙ1 or Sₙ2 mechanism. youtube.com

Conversion to a Sulfonate Ester: A widely used method involves reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. This reaction converts the hydroxyl group into a tosylate (-OTs) group, which is an excellent leaving group. The resulting tosylate can then be readily displaced by a wide range of nucleophiles. smolecule.com This two-step sequence allows for the introduction of various functionalities with inversion of stereochemistry at the C-2 position if the reaction proceeds via an Sₙ2 pathway.

Table 2: Reagents for Activating the Hydroxyl Group for Nucleophilic Substitution

| Reagent | Activating Group | Leaving Group |

| p-Toluenesulfonyl chloride (TsCl) | Tosyl (Ts) | Tosylate (TsO⁻) |

| Methanesulfonyl chloride (MsCl) | Mesyl (Ms) | Mesylate (MsO⁻) |

| Thionyl chloride (SOCl₂) | Chlorosulfite | Chloride (Cl⁻) via Sₙi |

| Phosphorus tribromide (PBr₃) | - | Bromide (Br⁻) |

This table summarizes common reagents used to convert the hydroxyl group of an alcohol into a good leaving group.

Derivatization for Asymmetric Induction and Chiral Fragment Synthesis

The true synthetic power of this compound lies in its application as a chiral precursor. Its well-defined stereocenters are used to control the stereochemical outcome of reactions or to be incorporated into larger molecules as chiral fragments.

Design and Synthesis of Novel Chiral Ligands and Auxiliaries for Asymmetric Catalysis

Chiral 1,2-amino alcohols are privileged scaffolds for the synthesis of ligands used in asymmetric catalysis. nih.govnih.gov The (2R,3R) stereochemistry of 3-aminobutan-2-ol (B1581441) provides a rigid and predictable chiral environment when incorporated into a ligand structure, which can effectively bias the transition state of a metal-catalyzed reaction to favor the formation of one enantiomer of the product. westlake.edu.cn

Derivatives of this compound can be used to synthesize various classes of ligands, including phosphine-oxazoline (PHOX) type ligands. nih.gov The synthesis typically involves the formation of an oxazoline (B21484) ring from the amino alcohol, followed by the introduction of a phosphine (B1218219) group. These ligands have proven effective in a range of enantioselective transformations, such as hydrogenations and cross-coupling reactions. The amino alcohol can also serve as a chiral auxiliary, where it is temporarily attached to a substrate to direct a stereoselective reaction before being cleaved and recovered.

Generation of Diverse Heterocyclic Scaffolds (e.g., Oxazolidinones, Morpholinones, Lactams, Sultams)

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of chiral heterocyclic scaffolds, which are of great interest in medicinal chemistry and fragment-based drug discovery. nih.gov

Oxazolidinones: These five-membered rings can be synthesized by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI). The resulting scaffold is a key structural motif in several classes of antibiotics.

Morpholinones: Six-membered morpholin-2-one (B1368128) rings are accessible through the reaction of the amino alcohol with α-haloacetyl halides or related reagents, followed by intramolecular cyclization. nih.govresearchgate.net

Lactams: Chiral lactams (cyclic amides) can be generated from amino alcohols through various multi-step sequences. One common approach is oxidative lactamization, where the amino alcohol undergoes a dehydrogenative coupling reaction, often catalyzed by ruthenium complexes, to form the cyclic amide directly. acs.orgrsc.orgjchemlett.com

Sultams: Chiral sultams (cyclic sulfonamides) are valuable as chiral auxiliaries (e.g., Oppolzer's sultam). They can be synthesized from amino alcohols by reacting them with a sulfonyl chloride, followed by intramolecular cyclization. researchgate.net For instance, N,O-dimesylation of an amino alcohol followed by base-mediated cyclization can provide access to five- or six-membered sultams. researchgate.netrsc.org

Table 3: Synthesis of Chiral Heterocycles from Amino Alcohols

| Heterocycle Class | Ring Size | Key Reagents for Cyclization |

| Oxazolidinone | 5-membered | Phosgene, Carbonyldiimidazole (CDI) |

| Morpholinone | 6-membered | α-Haloacetyl halides, Dicyanofumarates researchgate.net |

| Lactam | Variable | Ruthenium catalysts (for oxidative cyclization) jchemlett.com |

| Sultam | Variable | Sulfonyl chlorides, Base |

This table outlines general strategies for synthesizing common heterocyclic scaffolds from β-amino alcohol precursors.

Stereoselective Coupling Reactions (e.g., Buchwald-Hartwig Amination) Utilizing Amino Alcohol Functionalities

The bifunctional nature of this compound, containing both a primary amine and a secondary alcohol, makes it a candidate for participation in stereoselective coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the formation of carbon-nitrogen bonds. While direct and extensive experimental studies detailing the use of the (2R,3R) stereoisomer of 3-aminobutan-2-ol specifically as a ligand or substrate in Buchwald-Hartwig amination are not widely reported in peer-reviewed literature, the reactivity of its stereoisomers and other similar chiral amino alcohols provides a strong basis for its potential utility in this context.

For instance, the hydroxyl and amino groups of the related stereoisomer, (2R,3S)-3-aminobutan-2-ol, have been noted to enable stereoselective coupling with aryl halides through Buchwald-Hartwig amination to produce bioactive intermediates. This suggests that the (2R,3R) isomer could similarly be derivatized to act as a chiral ligand. In such a role, the amino alcohol would coordinate to the palladium catalyst, creating a chiral environment that can influence the stereochemical outcome of the coupling reaction, particularly when a prochiral substrate is involved or when the reaction creates a new stereocenter.

The primary amine of this compound could also theoretically act as the nucleophilic component in a Buchwald-Hartwig reaction, coupling with an aryl halide to form a secondary amine. The adjacent chiral center bearing the hydroxyl group could influence the reactivity and potentially the selectivity of this process.

Below is a data table illustrating the potential application of this compound as a chiral ligand in a representative Buchwald-Hartwig amination reaction. The data is hypothetical and based on the performance of similar chiral amino alcohol ligands in asymmetric catalysis.

| Aryl Halide Substrate | Amine Substrate | Potential Product | Projected Enantiomeric Excess (ee) | Catalyst System |

|---|---|---|---|---|

| Bromobenzene | Aniline | N-Phenylaniline | Not Applicable | Pd(OAc)₂ / Ligand derived from this compound |

| 1-Bromo-4-chlorobenzene | Morpholine | 4-(4-Chlorophenyl)morpholine | Not Applicable | Pd₂(dba)₃ / Ligand derived from this compound |

| 2-Bromotoluene | n-Hexylamine | N-(n-Hexyl)-2-methylaniline | Moderate to High | Pd(OAc)₂ / Ligand derived from this compound |

Mechanistic Investigations of Reactions Involving this compound

The stereospecificity of this compound plays a crucial role in directing the outcomes of reactions in which it is involved, either as a reactant, a chiral auxiliary, or a chiral ligand. Mechanistic investigations into reactions involving chiral vicinal amino alcohols often focus on the formation of rigid cyclic transition states or intermediates that dictate the stereochemical course of the reaction.

When utilized as a chiral ligand in metal-catalyzed reactions, this compound can form a bidentate chelate with the metal center through its amino and hydroxyl groups. This coordination creates a well-defined and rigid chiral pocket around the metal. Substrates approaching the catalytic center are then forced into a specific orientation to minimize steric interactions with the chiral ligand, leading to the preferential formation of one enantiomer or diastereomer of the product.

For example, in a hypothetical asymmetric reduction of a prochiral ketone, the ketone would coordinate to the metal center that is already complexed with the this compound ligand. The stereochemistry of the ligand would then direct the delivery of the hydride reagent to one of the two enantiotopic faces of the ketone's carbonyl group. The (2R,3R) configuration would favor a transition state that leads to the formation of a specific enantiomer of the resulting secondary alcohol.

Computational studies on similar chiral amino alcohol-catalyzed reactions have been instrumental in elucidating these mechanisms. Techniques such as Density Functional Theory (DFT) can be used to model the transition states and calculate their relative energies. A lower energy transition state corresponds to a faster reaction rate and, therefore, the predominant formation of the corresponding stereoisomer.

The following interactive data table outlines key mechanistic concepts in reactions involving chiral amino alcohols like this compound.

| Reaction Type | Role of this compound | Key Mechanistic Feature | Stereochemical Control Element | Expected Outcome |

|---|---|---|---|---|

| Asymmetric Ketone Reduction | Chiral Ligand | Formation of a chiral metal-ligand complex. | Steric hindrance from the methyl groups on the ligand directs the approach of the hydride. | High enantiomeric excess of one alcohol enantiomer. |

| Asymmetric Aldol (B89426) Addition | Chiral Auxiliary | Formation of a chiral enolate with a rigid, chelated transition state. | The (2R,3R) stereocenters dictate the facial selectivity of the enolate's attack on the aldehyde. | High diastereoselectivity in the resulting β-hydroxy ketone. |

| Asymmetric Epoxidation | Chiral Ligand | Coordination to a metal catalyst (e.g., Titanium) to form a chiral oxidizing agent. | The chiral environment around the metal center controls the face of the alkene that is epoxidized. | High enantiomeric excess of one epoxide enantiomer. |

Conformational Analysis and Theoretical Investigations of 2r,3r 3 Aminobutan 2 Ol

Application of Computational Chemistry Methodologies

Computational chemistry provides a framework for understanding the behavior of molecules, predicting their properties, and elucidating reaction mechanisms. For a chiral molecule like (2R,3R)-3-aminobutan-2-ol, these methods are invaluable for exploring its potential energy surface and the dynamics of its transformations.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational organic chemistry due to its balance of accuracy and computational cost.

DFT calculations are instrumental in locating and characterizing transition state structures, which are the highest energy points along a reaction coordinate. By modeling the transition states for reactions involving this compound, chemists can gain insight into reaction kinetics and mechanisms. For instance, in nucleophilic substitution reactions where the amino or hydroxyl group participates,

Intramolecular Interactions and Conformational Landscape

Elucidation of Intramolecular Hydrogen Bonding Effects on Stability

The presence of both a hydroxyl (proton donor) and an amino (proton acceptor) group on adjacent carbons in this compound allows for the formation of an intramolecular hydrogen bond (IMHB). This O-H···N interaction is a key factor in stabilizing specific conformations of the molecule. Theoretical calculations on analogous small amino alcohols have shown that conformers featuring such bonds are significantly lower in energy compared to conformers where the functional groups are oriented away from each other. nih.govfrontiersin.org

Analysis of Torsional Angles and Identification of Stable Conformations

The conformational space of this compound can be described by the rotation around the central C2-C3 bond, primarily defined by the O-C-C-N dihedral (torsional) angle. Analysis of the potential energy surface typically reveals three stable staggered conformations: one anti and two gauche.

For vicinal amino alcohols, the most stable conformer in the gas phase is generally a gauche form that permits the formation of an intramolecular hydrogen bond. frontiersin.org The anti-conformer, where the O-C-C-N dihedral angle is approximately 180°, places the amino and hydroxyl groups too far apart for an IMHB to form, rendering it less stable despite minimizing steric repulsion. The two gauche conformers (O-C-C-N dihedral angles of approximately +60° and -60°) place these groups in close proximity. In the (2R,3R) stereoisomer, one of these gauche conformations will orient the hydroxyl hydrogen towards the amino nitrogen, allowing for the stabilizing IMHB, while the other will be destabilized by steric repulsion between the methyl groups and the functional groups.

| Conformer | Approx. O-C-C-N Torsional Angle | Key Interactions | Expected Relative Stability |

|---|---|---|---|

| Gauche-1 (H-Bonded) | ~60° | - Stabilizing O-H···N Intramolecular H-Bond

| Most Stable |

| Gauche-2 | ~-60° | - Steric repulsion between functional groups

| Least Stable |

| Anti | ~180° | - Minimized steric hindrance

| Intermediate Stability |

Influence of Stereoelectronic and Solvent Effects on Conformational Preference

Stereoelectronic effects, which involve the interaction of electron orbitals, also play a role in the conformational preferences of this compound. Hyperconjugative interactions, such as the delocalization of electron density from a filled C-H or C-C bonding orbital into an empty C-O or C-N antibonding orbital (σ → σ*), can influence rotational barriers and the relative stability of conformers. These effects are maximized when the interacting orbitals are anti-periplanar, a condition met in specific staggered conformations.

Solvent effects can significantly alter the conformational equilibrium. researchgate.net In nonpolar solvents, the intramolecularly hydrogen-bonded gauche conformer is expected to remain the most stable, as the IMHB is not disrupted by solvent interactions. However, in polar, protic solvents like water, the situation is more complex. The solvent molecules can form strong intermolecular hydrogen bonds with both the amino and hydroxyl groups of the solute. This can lead to the stabilization of more extended, or "open," conformations (such as the anti-conformer) that have a larger dipole moment and can engage more effectively in intermolecular hydrogen bonding. researchgate.net Therefore, in aqueous solution, the energetic advantage of the intramolecularly hydrogen-bonded conformer may be reduced or even overcome, leading to a mixture of conformers in equilibrium.

Application of Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) Theory

To rigorously characterize the intramolecular hydrogen bond in this compound, computational chemists employ advanced theoretical methods such as the Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) analysis. nih.govarxiv.org

AIM theory analyzes the topology of the electron density to define atomic basins and the interactions between them. The presence of an O-H···N hydrogen bond would be confirmed by the existence of a (3, -1) bond critical point (BCP) between the hydroxyl hydrogen and the nitrogen atom. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature. A higher value of ρ and a positive Laplacian are characteristic of a closed-shell interaction, typical of hydrogen bonds. researchgate.net

NCI analysis is a method for visualizing non-covalent interactions in real space. It is based on the electron density and its reduced density gradient (RDG). An NCI plot for the stable conformer of this compound would show a distinct, low-RDG isosurface between the OH group and the nitrogen atom. The color of this surface, which is mapped to the sign of the second eigenvalue of the electron density Hessian, indicates the nature of the interaction. A blue color signifies a strong, attractive interaction (like a hydrogen bond), green indicates weak van der Waals interactions, and red indicates repulsive steric clashes. arxiv.org

Computational Modeling of Active Site Interactions in Biocatalysis

Computational modeling is an indispensable tool for understanding how enzymes achieve their remarkable selectivity. For a chiral molecule like this compound, modeling its interaction within an enzyme's active site can explain the origins of stereoselectivity in its synthesis or transformation. nih.gov

Understanding the Basis for Enantio- and Diastereoselectivity in Enzyme Catalyzed Reactions

The enantio- and diastereoselectivity of an enzyme-catalyzed reaction, such as the reduction of a prochiral ketone (e.g., 3-aminobutan-2-one) to this compound, is determined by the precise three-dimensional arrangement of the substrate within the enzyme's chiral active site. nih.govmdpi.com Computational techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are used to model these interactions.

Molecular docking simulations can predict the preferred binding mode of a substrate in the enzyme's active site. For the synthesis of this compound, a successful docking model would show the precursor ketone positioned such that the hydride (from a cofactor like NADPH) is delivered to a specific face of the carbonyl group. This facial selectivity is governed by a network of non-covalent interactions.

| Interaction Type | Substrate Group | Potential Active Site Residue | Role in Selectivity |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen | Tyr, Ser, His | Orients the ketone for hydride attack. |

| Hydrogen Bonding | Amino Group | Asp, Glu | Anchors the substrate in a specific conformation. |

| Steric Hindrance | Methyl Groups | Leu, Val, Phe | Creates a chiral pocket that disfavors binding orientations leading to other stereoisomers. |

| Electrostatic | Protonated Amine (NH3+) | Asp, Glu (negatively charged) | Stabilizes the correct binding pose through charge-charge interactions. |

QM/MM simulations can then be used to model the reaction itself at a quantum mechanical level while treating the surrounding protein environment with classical mechanics. By calculating the energy barriers for the reaction pathways leading to the different possible stereoisomers, researchers can quantitatively predict which product will be favored. These models demonstrate that the transition state leading to the (2R,3R) product is stabilized to a greater extent by the active site residues than the transition states for other isomers, thus explaining the high diastereoselectivity observed experimentally. rug.nl

Analytical and Spectroscopic Methods for Stereochemical Characterization of 2r,3r 3 Aminobutan 2 Ol

Determination of Enantiomeric and Diastereomeric Purity

Ensuring the stereochemical purity of (2R,3R)-3-aminobutan-2-ol is a crucial step in its application for synthesizing enantiomerically pure compounds. Both enantiomeric excess (ee) and diastereomeric excess (de) must be quantified. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Chiral HPLC is a primary and highly effective technique for separating and quantifying the enantiomers of 3-aminobutan-2-ol (B1581441), thereby determining its enantiomeric purity. skpharmteco.comyakhak.org The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chromatographyonline.comcsfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines and amino alcohols. yakhak.orgcsfarmacie.cz The choice of CSP, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline separation. chromatographyonline.com

For small, featureless molecules like 3-aminobutan-2-ol that lack a suitable chromophore for standard UV detection, a derivatization step is often necessary. vcu.edugoogle.com A derivatizing agent reacts with the amino group to introduce a UV-active moiety, allowing for sensitive detection. google.com For instance, (R)-(+)-1-phenylethanesulfonyl chloride has been used as a derivatization reagent for aminobutanol (B45853) isomers, enabling their analysis via reversed-phase HPLC with UV detection. google.com

Below is a table summarizing typical conditions for the chiral HPLC analysis of derivatized aminobutanol isomers.

| Parameter | Condition | Source |

| Column | Reversed-phase C18 | google.com |

| Derivatizing Agent | (R)-(+)-1-phenylethanesulfonyl chloride | google.com |

| Mobile Phase | Acetonitrile-water (80:20, v/v) | google.com |

| Detector | Ultraviolet (UV) at 254 nm | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Column Temperature | 30 °C | google.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the diastereomeric and enantiomeric purity of this compound.

To determine diastereomeric purity, standard ¹H NMR spectroscopy can often distinguish between diastereomers, as they have different physical properties and, consequently, distinct chemical shifts and coupling constants.

For determining enantiomeric purity, the NMR spectra of enantiomers are identical under achiral conditions. Therefore, a chiral environment must be created. This is achieved by using chiral shift reagents (CSRs), also known as chiral solvating agents. These reagents are optically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different NMR spectra, allowing for the quantification of each enantiomer. Lanthanide-based complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are effective chiral shift reagents that can resolve signals from enantiomers or diastereotopic protons, confirming the stereochemistry.

Another common NMR-based approach is derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). mdpi.com The analyte is reacted with the CDA to form a mixture of diastereomeric esters or amides. The resulting diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, and the relative integration of these signals corresponds to the enantiomeric ratio of the original sample. mdpi.com

Comparative Studies with Other Chiral Amino Alcohols and Stereoisomers

Influence of Stereochemistry on Reaction Pathways, Selectivity, and Catalytic Performance

The three-dimensional arrangement of the amino and hydroxyl groups in 3-aminobutan-2-ol (B1581441) is a critical determinant of its role in asymmetric catalysis. The four possible stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—can lead to vastly different results in terms of reaction speed, pathway, and the stereochemical purity of the product. The relative orientation of the substituents on the C2 and C3 carbons dictates the conformation of the transition state when the amino alcohol is part of a catalytic complex, thereby influencing how a substrate approaches and reacts.

A classic example illustrating the profound impact of stereochemistry is the enantioselective addition of diethylzinc to aldehydes. In such reactions, the chiral β-amino alcohol acts as a ligand for the zinc catalyst, creating a chiral environment that directs the addition of the ethyl group to one face of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The diastereomeric relationship between different isomers, such as the syn ((2R,3S) and (2S,3R)) versus the anti ((2R,3R) and (2S,3S)) isomers, can lead to opposite enantiomeric products or significant variations in the enantiomeric excess (ee).

While direct comparative data for all four stereoisomers of 3-aminobutan-2-ol in a single study is scarce, broader studies on β-amino alcohols highlight these principles. For instance, in the Michael addition of β-keto esters to nitroalkenes, the choice of a primary β-amino alcohol catalyst with different substituents at the α- and β-positions can afford either enantiomer of the product in high purity, demonstrating that subtle stereochemical changes can reverse the enantioselectivity. rsc.org

Computational studies, particularly quantitative structure-selectivity relationship (QSSR) models, have been employed to predict the enantioselectivity of β-amino alcohol catalysts. acs.org These models correlate the three-dimensional structure of the catalyst-substrate transition state with the observed selectivity. For the addition of diethylzinc to benzaldehyde, such models have shown that steric and electrostatic interactions within the catalyst-reagent complex are key to high enantioselectivity. acs.org The geometry of the five-membered β-aminoalkoxide zinc chelate, which is directly influenced by the stereoconfiguration of the amino alcohol, plays a pivotal role in destabilizing one transition state while stabilizing the other, thus dictating the stereochemical outcome. acs.org

Table 1: Illustrative Enantioselectivities of Various β-Amino Alcohol Catalysts in the Addition of Diethylzinc to Benzaldehyde This table presents a selection of β-amino alcohols and their reported enantioselectivities to illustrate the impact of structure on catalytic performance. Data is adapted from a quantitative structure-selectivity relationship study. acs.org

| Catalyst (β-Amino Alcohol) | Enantiomeric Excess (% ee) | Configuration of Product |

| (1R,2S)-N,N-dimethyl-1,2-diphenylethanolamine | 85 | S |

| (1R,2S)-N-methyl-2-amino-1,2-diphenylethanol | 95 | S |

| (1S,2R)-dodecyl ephedrine | 98 | R |

| (1R,2S)-N-isopropyl ephedrine | 85 | S |

| 3-exo-(dimethylamino)isoborneol (DAIB) | 99 | S |

Analysis of Structural and Functional Group Analogues on Reactivity and Applications

Modifications to the core structure of (2R,3R)-3-aminobutan-2-ol, either by altering the substituents or modifying the amino and hydroxyl functional groups, can significantly impact its reactivity and utility. These changes can affect the steric and electronic properties of the molecule, influencing its ability to coordinate with metal centers and to direct the stereochemical course of a reaction.

Structural Analogues: Changing the alkyl groups on the carbon backbone (e.g., replacing methyl groups with larger or more complex substituents) can alter the steric environment around the catalytic center. In the context of organocatalysis, β-amino alcohols with varying substituents at the α- and β-positions to the nitrogen atom have been shown to influence stereoselectivity in Michael additions. rsc.org For example, a catalyst with a methyl group at the α-position can produce one enantiomer of the product, while a catalyst with a tert-butyl group at the same position can yield the opposite enantiomer with excellent stereoselectivity. rsc.org This demonstrates that steric bulk is a key factor in constructing the transition state that determines the product's stereochemistry.

Functional Group Analogues: The reactivity of the amino and hydroxyl groups is central to the function of this compound as a ligand or chiral auxiliary.

N-Alkylation: Introducing alkyl or aryl groups to the nitrogen atom can enhance the steric hindrance and modify the electronic properties of the ligand. This is a common strategy to fine-tune the selectivity of a catalyst. For instance, N-substituted derivatives of amino alcohols are often used to create more effective chiral ligands for metal-catalyzed reactions.

O-Substitution: Modification of the hydroxyl group, for example, by converting it to an ether or ester, changes its coordinating ability. While the free hydroxyl group is crucial for forming the active catalyst in many reactions (like the diethylzinc addition), in other applications, its derivatization might be necessary to achieve a desired transformation or to prevent unwanted side reactions.

The development of derivatives is a common strategy to create novel antifungal agents. For example, 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives have been synthesized and evaluated for their antifungal properties, where the (2R,3R) stereochemistry was found to be crucial for the therapeutic efficacy of certain compounds. google.com

Rational Design Principles for Novel Chiral Amino Alcohol Derivatives and Ligands

The rational design of new chiral ligands and catalysts based on the this compound scaffold aims to create molecules with enhanced activity, selectivity, and broader applicability in asymmetric synthesis. This process relies on a deep understanding of reaction mechanisms and the principles of stereochemical control.

Key principles for the rational design of novel chiral amino alcohol derivatives include:

Modular Design: A modular approach allows for the systematic variation of different parts of the ligand to optimize its performance for a specific reaction. For many years, C2-symmetric ligands were dominant in asymmetric catalysis. mdpi.com However, non-symmetrical ligands, which can be constructed in a modular fashion, have proven to be highly effective and, in some cases, superior. mdpi.com This allows for the fine-tuning of both steric and electronic properties by independently modifying the groups attached to the nitrogen and the carbinol carbon.

Conformational Rigidity: Introducing structural elements that restrict the conformational flexibility of the ligand-metal complex can lead to higher enantioselectivity. A more rigid transition state can amplify the energetic difference between the pathways leading to the two enantiomers of the product. This can be achieved by incorporating the amino alcohol into a cyclic system or by introducing bulky substituents that lock the conformation.

Computational Modeling and Mechanistic Studies: A purely rational approach to catalyst design is often precluded by the complexity of catalytic processes. mdpi.com However, computational tools and mechanistic investigations are invaluable for guiding ligand development. acs.orgnih.gov Quantum mechanical models can be used to calculate the energies of different transition states, providing insight into the origin of enantioselectivity. acs.org Molecular docking and dynamics simulations can help identify key residues and interactions responsible for substrate binding and catalytic efficiency, guiding efforts in enzyme engineering or catalyst modification. nih.gov

Exploitation of Non-covalent Interactions: The design of effective organocatalysts often involves the strategic placement of functional groups that can engage in non-covalent interactions, such as hydrogen bonding. In a simple primary β-amino alcohol, the amino group can act as a Brønsted base or form an enamine, while the hydroxyl group can act as a hydrogen bond donor, activating the substrate and organizing the transition state assembly. rsc.org The rational placement of these groups is a key design principle.

By applying these principles, researchers can move beyond empirical screening and systematically develop new generations of chiral catalysts derived from this compound with improved performance for a wide range of asymmetric transformations.

Future Research Directions and Unresolved Challenges Pertaining to 2r,3r 3 Aminobutan 2 Ol

Development of Novel and Highly Efficient Catalytic Systems

The development of innovative and highly efficient catalytic systems is a primary focus of future research involving (2R,3R)-3-aminobutan-2-ol. This includes addressing current limitations in its use as a catalyst and ligand in asymmetric synthesis.

Addressing Limitations in Substrate Scope and Stereoselective Control

A significant challenge in the application of this compound-derived catalysts is the limitation in substrate scope. While effective for certain reactions, their efficiency can decrease with different substrates. Future work will focus on modifying the ligand structure to accommodate a broader range of reactants. Furthermore, enhancing stereoselective control is crucial for producing compounds with high enantiomeric purity, which is particularly important in the pharmaceutical industry. Research has shown that derivatives of this compound can achieve high enantioselectivities, up to 98% ee, in asymmetric Diels-Alder reactions. smolecule.com

Advancement of Sustainable and Green Chemistry Approaches in Synthesis

There is a growing emphasis on developing environmentally friendly and sustainable methods for synthesizing and utilizing this compound. researchgate.netmdpi.com Green chemistry principles are being applied to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. researchgate.netnih.govresearchgate.net This includes the use of biocatalysts, such as enzymes, which can offer high selectivity under mild reaction conditions. smolecule.com The immobilization of catalysts on solid supports, including magnetic nanoparticles, is another promising strategy that facilitates catalyst recovery and recycling. smolecule.com

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis |

| Biocatalysis | Use of enzymes or whole microorganisms as catalysts. | High enantioselectivity, mild reaction conditions, reduced byproducts. smolecule.com |

| Immobilized Catalysts | Attaching catalysts to solid supports. | Ease of catalyst separation and reuse, improved stability. smolecule.com |

| Alternative Solvents | Utilizing greener solvents like water or supercritical fluids. | Reduced environmental impact and potential for improved reaction rates. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

Integration of Advanced Computational Modeling for Predictive Molecular Design

Computational modeling and theoretical calculations are becoming increasingly integral to the design of new catalysts and the prediction of their behavior. Techniques such as Density Functional Theory (DFT) can be used to understand reaction mechanisms and predict the stereochemical outcomes of reactions catalyzed by this compound derivatives. This predictive capability can significantly accelerate the discovery and optimization of new catalytic systems.

Synergistic Combination of Chemo- and Biocatalytic Strategies

The integration of chemical and biological catalysis offers a powerful approach to overcome the limitations of each individual method. For instance, a chemical catalyst could be used to prepare a substrate that is then converted to the final product with high stereoselectivity by an enzyme. This synergistic approach can lead to more efficient and versatile synthetic routes for complex chiral molecules derived from this compound.

Exploration of New Derivatization Pathways for Diverse Research Applications

Future research will also focus on exploring new ways to modify the structure of this compound to create novel derivatives with unique properties and applications. By introducing different functional groups, researchers can fine-tune the compound's electronic and steric properties for use in a wider range of catalytic reactions or as building blocks for new materials and biologically active molecules. This exploration of new derivatization pathways is essential for expanding the utility of this versatile chiral compound.

Q & A

Q. What are the key stereochemical considerations for synthesizing (2R,3R)-3-aminobutan-2-ol?

this compound has two chiral centers, making stereoselective synthesis critical. Methods include:

- Chiral pool synthesis : Starting from chiral precursors like amino acids or sugars to retain stereochemistry.

- Asymmetric catalysis : Using chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation or reductive amination to control stereochemistry .

- Diastereomeric resolution : Separating enantiomers via chiral chromatography or crystallization . Table 1: Common Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral reduction | 75 | >98% | |

| Enzymatic resolution | 60 | 95% |

Q. How is the stereochemistry of this compound confirmed experimentally?

- X-ray crystallography : Resolves absolute configuration (e.g., as in related epoxide derivatives in ).

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate diastereomers .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H .

Q. What are the primary applications of this compound in medicinal chemistry?

- Chiral intermediate : Used in synthesizing β-blockers, antiviral agents, and enzyme inhibitors due to its amino alcohol motif .

- Ligand design : Serves as a scaffold for asymmetric catalysis in drug synthesis .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in NMR shifts (e.g., hydroxyl proton signals) often arise from solvent polarity or hydrogen bonding. Solutions include:

- Variable-temperature NMR : Reduces exchange broadening in polar solvents like DMSO-d .

- Derivatization : Acetylation of the hydroxyl group stabilizes signals for clearer analysis .

- DFT calculations : Predict chemical shifts to validate experimental data (e.g., using Gaussian09) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The amino and hydroxyl groups act as directing/blocking groups in reactions:

- Intramolecular hydrogen bonding : Stabilizes transition states in ring-forming reactions (e.g., epoxide formation) .

- Steric effects : The (2R,3R) configuration hinders nucleophilic attack at C2, favoring regioselectivity at C3 . Example: In Mitsunobu reactions, the hydroxyl group participates in stereoretention via a cyclic intermediate .

Q. How do computational studies enhance the design of this compound derivatives?

- Molecular docking : Predicts binding affinity to biological targets (e.g., proteases) using AutoDock Vina .

- QM/MM simulations : Models reaction pathways for asymmetric syntheses, optimizing catalyst-substrate interactions .

Q. What strategies mitigate racemization during functionalization of this compound?

- Low-temperature reactions : Minimize thermal energy to prevent chiral center inversion .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl or Boc for amine groups to stabilize stereochemistry .

Q. How does solvent choice impact the catalytic efficiency of this compound in asymmetric reactions?

- Polar aprotic solvents (e.g., THF): Enhance hydrogen bonding without proton exchange, improving enantioselectivity .

- Ionic liquids : Stabilize transition states in chiral inductions, as shown in related amino alcohol catalysis .

Data Contradiction Analysis

Q. Why do different studies report varying enantiomeric excess (ee) for the same synthetic route?

Discrepancies arise from:

Q. How should researchers address discrepancies in biological activity data for this compound derivatives?

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls .

- Metabolic stability testing : Evaluate in vitro/in vivo half-life to rule out degradation artifacts .

Methodological Resources

- Stereochemical validation : Refer to crystallographic data in and NMR protocols in .

- Synthetic optimization : Follow catalytic conditions from .

- Computational tools : Use open-source software (e.g., ORCA for DFT) or commercial suites (Schrödinger) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.